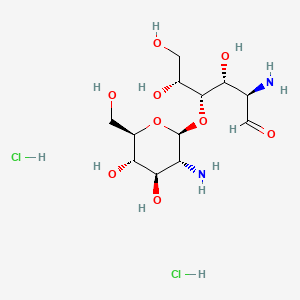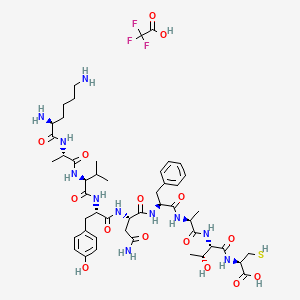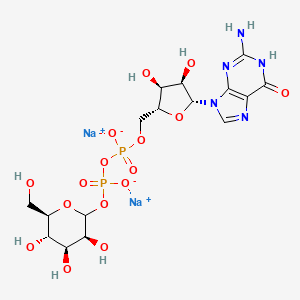
GDP-D-mannose (disodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GDP-D-mannose (disodium): This compound is essential in eukaryotes and acts as a donor of activated mannose in all glycolytic reactions . It is a crucial intermediate in the biosynthesis of glycoproteins and glycolipids, playing a significant role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: GDP-D-mannose (disodium) is synthesized from guanosine triphosphate (GTP) and mannose-6-phosphate through the action of the enzyme mannose-1-phosphate guanylyltransferase (GDP-mannose pyrophosphorylase) . This enzyme catalyzes the formation of GDP-D-mannose from GTP and mannose-1-phosphate, which is then converted to its disodium salt form.
Industrial Production Methods: Industrial production of GDP-D-mannose (disodium) often involves enzymatic synthesis using recombinant microorganisms. For example, overexpression of GDP-mannose biosynthetic enzymes in recombinant Escherichia coli can be used for preparative synthesis of GDP-mannose from mannose, a cost-effective starting material . This method leverages the metabolic pathways of microorganisms to produce the compound efficiently.
Chemical Reactions Analysis
Types of Reactions: GDP-D-mannose (disodium) undergoes various types of reactions, including glycosylation, where it acts as a mannose donor for glycosyltransferase reactions . It is also involved in the synthesis of glycolipids and glycoproteins.
Common Reagents and Conditions: The common reagents used in reactions involving GDP-D-mannose (disodium) include glycosyltransferases, which catalyze the transfer of mannose from GDP-D-mannose to acceptor molecules. The reactions typically occur under physiological conditions, with the presence of divalent metal ions such as magnesium or manganese to facilitate enzyme activity .
Major Products Formed: The major products formed from reactions involving GDP-D-mannose (disodium) include glycoproteins and glycolipids, which are essential components of cell membranes and play critical roles in cell signaling and recognition .
Scientific Research Applications
Chemistry: In chemistry, GDP-D-mannose (disodium) is used as a substrate in enzymatic assays to study glycosyltransferase activity. It is also employed in the synthesis of complex carbohydrates and glycoconjugates .
Biology: In biological research, GDP-D-mannose (disodium) is crucial for studying the biosynthesis of glycoproteins and glycolipids. It is used to investigate the role of glycosylation in various cellular processes, including protein folding, stability, and cell-cell interactions .
Medicine: In medicine, GDP-D-mannose (disodium) is explored for its potential therapeutic applications. It is involved in the development of drugs targeting glycosylation pathways, which are implicated in various diseases, including cancer and congenital disorders of glycosylation .
Industry: In the industrial sector, GDP-D-mannose (disodium) is used in the production of biopharmaceuticals and as a component in the manufacturing of vaccines and therapeutic proteins .
Mechanism of Action
GDP-D-mannose (disodium) exerts its effects by serving as a mannose donor in glycosylation reactions. The compound is a substrate for mannosyltransferases, enzymes that catalyze the transfer of mannose to acceptor molecules, forming glycoproteins and glycolipids . The molecular targets of GDP-D-mannose (disodium) include various glycosyltransferases involved in the biosynthesis of glycoconjugates . The pathways involved in its mechanism of action include the glycosylation pathways, which are essential for proper cellular function and signaling .
Comparison with Similar Compounds
Uridine diphosphate glucose (UDP-glucose): A nucleotide sugar involved in glycosylation reactions, similar to GDP-D-mannose (disodium), but donates glucose instead of mannose.
Guanosine diphosphate fucose (GDP-fucose): Another nucleotide sugar that acts as a donor of fucose in glycosylation reactions.
Uridine diphosphate galactose (UDP-galactose): A nucleotide sugar that donates galactose in glycosylation reactions.
Uniqueness: GDP-D-mannose (disodium) is unique in its role as a mannose donor, which is essential for the synthesis of mannose-containing glycoconjugates. Its specific involvement in the biosynthesis of glycoproteins and glycolipids distinguishes it from other nucleotide sugars .
Properties
Molecular Formula |
C16H23N5Na2O16P2 |
|---|---|
Molecular Weight |
649.3 g/mol |
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/C16H25N5O16P2.2Na/c17-16-19-12-6(13(28)20-16)18-3-21(12)14-10(26)8(24)5(34-14)2-33-38(29,30)37-39(31,32)36-15-11(27)9(25)7(23)4(1-22)35-15;;/h3-5,7-11,14-15,22-27H,1-2H2,(H,29,30)(H,31,32)(H3,17,19,20,28);;/q;2*+1/p-2/t4-,5-,7-,8-,9+,10-,11+,14-,15?;;/m1../s1 |
InChI Key |
XOAGKSFNHBWACO-NJLPRVPTSA-L |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OC4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N=C(NC2=O)N.[Na+].[Na+] |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OC4C(C(C(C(O4)CO)O)O)O)O)O)N=C(NC2=O)N.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[9-ethyl-7-(5-methylthiophen-2-yl)carbazol-3-yl]-N-methylmethanamine](/img/structure/B10830216.png)
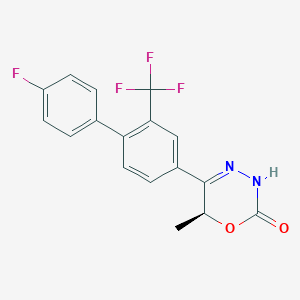
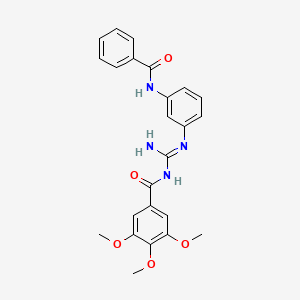
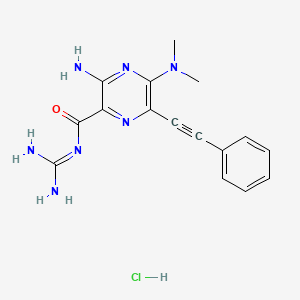

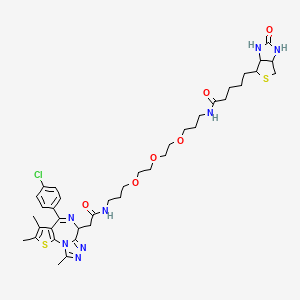
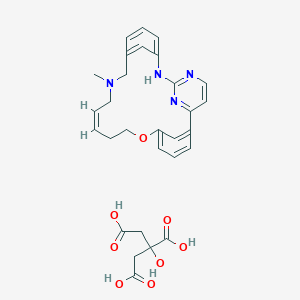
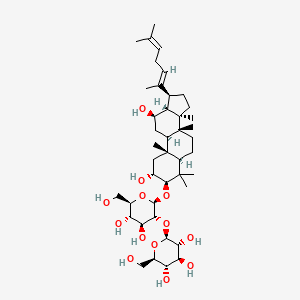
![3-[[5-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methylamino]benzonitrile](/img/structure/B10830266.png)
![4,9-Bis{[3-(4-Methylpiperazin-1-Yl)propyl]amino}-2,7-Bis[3-(Morpholin-4-Yl)propyl]benzo[lmn][3,8]phenanthroline-1,3,6,8(2h,7h)-Tetrone](/img/structure/B10830269.png)
![7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine;methane](/img/structure/B10830273.png)
